(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride
Description
The compound “(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride” is a dihydrochloride salt featuring a benzodioxole core linked to a dimethylaminoethylamine moiety. The dimethylaminoethylamine side chain introduces a tertiary amine, which enhances lipophilicity, while the dihydrochloride salt improves aqueous solubility—a critical property for pharmaceutical applications .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N',N'-dimethylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.2ClH/c1-14(2)6-5-13-8-10-3-4-11-12(7-10)16-9-15-11;;/h3-4,7,13H,5-6,8-9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWSRFOAOCVNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC2=C(C=C1)OCO2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride, a compound characterized by its unique chemical structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structural features, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a dimethylaminoethylamine group , which is protonated in the dihydrochloride form. This structural configuration enhances its solubility in aqueous environments, potentially facilitating interactions with biological systems. The molecular formula is with a molecular weight of 295.20 g/mol .
While specific mechanisms of action for (2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride are not well-documented, compounds with similar structures often exhibit various biological activities. These may include:
- Anticancer properties : Similar compounds have shown promising cytotoxic effects against cancer cell lines .
- Neurotransmitter modulation : The dimethylamino group may suggest potential interactions with neurotransmitter receptors, although specific studies on this compound are lacking.
Comparative Analysis with Similar Compounds
To better understand the biological potential of (2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-(2,3-benzodioxol-5-yl)-N,N-dimethylethanamine | Benzodioxole core | Potentially lower toxicity due to structural differences |
| 4-(2-methoxyphenyl)-N,N-dimethylethanamine | Aromatic ring with methoxy group | Increased lipophilicity enhancing blood-brain barrier penetration |
| 2-(4-methoxyphenyl)-N,N-dimethylethanamine | Similar amine structure | Different pharmacokinetics due to methoxy substitution |
These comparisons highlight potential avenues for further pharmacological studies and elucidate the unique aspects of the compound .
Case Studies and Research Findings
Research on the biological activity of compounds similar to (2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride has indicated various promising outcomes:
- Anticancer Activity : A study synthesized derivatives based on similar scaffolds and evaluated their cytotoxicity against several cancer cell lines. Some derivatives exhibited significant anticancer activity, suggesting that further exploration of this compound could yield similar results .
- Neuropharmacology : Investigations into compounds with dimethylamino groups have indicated potential neuroactive properties. For instance, certain derivatives have been shown to interact with neurotransmitter systems, which may be relevant for developing treatments for neurological disorders .
Scientific Research Applications
While comprehensive data tables and well-documented case studies regarding the applications of “(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride” are not available in the search results, some information regarding its properties, potential applications, and related compounds can be gathered.
(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride
The biological activity of (2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride is likely influenced by its chemical structure. This compound features a benzodioxole moiety linked to a dimethylaminoethylamine group. The presence of the dihydrochloride indicates that the amine groups are protonated, enhancing solubility in aqueous environments. Its structural formula suggests potential interactions with biological systems due to the presence of both aromatic and aliphatic components.
Potential Applications
The compound has potential applications in various fields:
- Pharmaceutical Research: Due to the structural components, it may be valuable in synthesizing novel drugs.
- Agrochemicals: It could be used in developing new pesticides or herbicides.
- Material Science: It might be incorporated into new materials with specific properties.
Similar Compounds
Several compounds share structural similarities with (2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride. These include:
- Prazosin
- Doxazosin
- Terazosin
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related dihydrochloride salts, focusing on aromatic systems, substituents, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Aromatic Core Differences :
- The target compound’s 1,3-benzodioxole core is distinct from benzimidazole (e.g., CBR02278, CBR02288) and pyrimidine (e.g., CBR02456) derivatives. Benzodioxole’s electron-rich nature may favor interactions with serotonin or dopamine receptors, whereas benzimidazoles often target enzymes or DNA .
- Benzimidazole derivatives (e.g., [(5-Fluoro-1H-benzimidazol-2-yl)methyl]amine dihydrochloride) exhibit nitrogen atoms in the aromatic system, enabling hydrogen bonding and metal coordination absent in benzodioxole-based compounds .
Fluoro substituents in benzimidazole analogs (e.g., 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride) increase electronegativity, improving binding affinity to kinase active sites .
Physicochemical Properties :
- All compounds utilize dihydrochloride salts to enhance solubility. The tertiary amine in the target compound may require higher salt stoichiometry to neutralize its basicity compared to primary/secondary amines .
- Pyrimidine derivatives (e.g., CBR02456) exhibit planar structures conducive to intercalation in nucleic acids, whereas the benzodioxole-methyl group in the target compound may favor hydrophobic binding pockets .
Research Implications and Limitations
By contrast, benzimidazole derivatives (e.g., CBR02278) have documented roles in kinase inhibition and DNA targeting . Further studies should explore the target compound’s solubility, stability, and receptor affinity relative to its analogs.
Q & A
Basic Research Questions
Q. What are the key structural features and analytical methods for characterizing (2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride?
- Structural Features : The compound contains a benzodioxole moiety linked to a dimethylaminoethylamine backbone, with two hydrochloride counterions. The benzodioxole group contributes to π-π interactions, while the dimethylamino group enhances solubility in polar solvents.
- Analytical Methods :
- NMR : Use DMSO-d6 or deuterated water for - and -NMR to resolve peaks for the benzodioxole (δ ~6.8–7.2 ppm) and dimethylamino groups (δ ~2.2–3.0 ppm) .
- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode confirms the molecular ion [M+H] at m/z 283.24 (calculated for CHClNO) .
- X-ray Crystallography : Salt formation (dihydrochloride) improves crystallinity for structural elucidation .
Q. What synthetic routes are reported for this compound, and how is yield optimized?
- Stepwise Synthesis :
Amine Alkylation : React 2H-1,3-benzodioxol-5-ylmethyl chloride with 2-(dimethylamino)ethylamine in anhydrous THF under nitrogen.
Salt Formation : Treat the free base with HCl gas in ethanol to precipitate the dihydrochloride salt .
- Yield Optimization :
- Use excess dimethylaminoethylamine (1.5–2 eq) to drive alkylation to completion.
- Purify intermediates via column chromatography (silica gel, CHCl/MeOH 9:1) before salt formation .
Q. How does the dihydrochloride salt form influence solubility and stability?
- Solubility : The hydrochloride salt enhances aqueous solubility (>50 mg/mL in water) compared to the free base (<5 mg/mL).
- Stability : Hygroscopicity requires storage under desiccation. Stability studies (pH 1–7, 25°C) show decomposition <5% over 30 days .
Advanced Research Questions
Q. What strategies mitigate side reactions during synthesis, such as N-oxide formation or benzodioxole ring opening?
- N-Oxide Prevention : Conduct reactions under inert atmosphere (N/Ar) and avoid prolonged exposure to oxygen.
- Ring Stability : Use mild acidic conditions (pH 4–6) during salt formation to prevent benzodioxole hydrolysis.
- Byproduct Analysis : Monitor reactions via TLC (R ~0.3 in CHCl/MeOH 4:1) and characterize impurities (e.g., hydrolyzed products) using LC-MS .
Q. How do structural analogs (e.g., variations in the benzodioxole or amine substituents) affect receptor binding or pharmacological activity?
- Benzodioxole Modifications : Replace the benzodioxole with a phenyl group reduces affinity for serotonin receptors (5-HT) by ~80%, as shown in radioligand binding assays .
- Amine Substituents : Ethyl or propyl groups instead of dimethylamino reduce blood-brain barrier penetration (logP increases by 0.5–1.0 units) .
- Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding to GPCRs and validate via in vitro cAMP assays .
Q. What challenges arise in quantifying this compound in biological matrices, and how are they addressed?
- Matrix Effects : Plasma proteins and lipids interfere with LC-MS/MS detection. Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) for cleanup.
- Sensitivity : Limit of quantification (LOQ) is 1 ng/mL using MRM transitions m/z 283 → 154 (quantifier) and m/z 283 → 121 (qualifier) .
- Internal Standards : Deuterated analogs (e.g., -dimethylamine) correct for ion suppression .
Q. How does the compound interact with co-initiators in polymer chemistry, and what mechanistic insights exist?
- Reactivity : The dimethylamino group acts as a co-initiator in UV-curable resins, accelerating free-radical polymerization with camphorquinone (CQ).
- Mechanism : Photoinduced electron transfer from the amine to CQ generates initiating radicals.
- Optimization : A 1:2 CQ/amine molar ratio achieves >90% monomer conversion (FTIR monitoring at 1630 cm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
